molecular formula C11H10BrN3O2 B12148286 2-bromo-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide

2-bromo-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide

Cat. No.: B12148286
M. Wt: 296.12 g/mol
InChI Key: VLQOLFCXXNMVPJ-UHFFFAOYSA-N
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Description

2-bromo-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the 2-position of the benzamide ring and an ethyl-substituted oxadiazole ring attached to the nitrogen atom of the benzamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide typically involves the following steps:

    Bromination of Benzamide: The starting material, benzamide, is brominated at the 2-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

    Formation of Oxadiazole Ring: The ethyl-substituted oxadiazole ring is synthesized separately through a cyclization reaction involving appropriate precursors such as ethyl hydrazine and carbonyl compounds.

    Coupling Reaction: The brominated benzamide and the oxadiazole ring are then coupled together using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. Typical conditions involve refluxing in an appropriate solvent such as dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

2-bromo-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-bromo-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways involved are subject to ongoing research and may vary depending on the specific context.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-N-(4-fluorophenyl)benzamide: This compound has a fluorine atom instead of the oxadiazole ring, leading to different chemical and biological properties.

    2-bromo-N-methylbenzamide: The presence of a methyl group instead of the oxadiazole ring results in different reactivity and applications.

Uniqueness

2-bromo-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide is unique due to the presence of the ethyl-substituted oxadiazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H10BrN3O2

Molecular Weight

296.12 g/mol

IUPAC Name

2-bromo-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide

InChI

InChI=1S/C11H10BrN3O2/c1-2-9-10(15-17-14-9)13-11(16)7-5-3-4-6-8(7)12/h3-6H,2H2,1H3,(H,13,15,16)

InChI Key

VLQOLFCXXNMVPJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NON=C1NC(=O)C2=CC=CC=C2Br

Origin of Product

United States

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